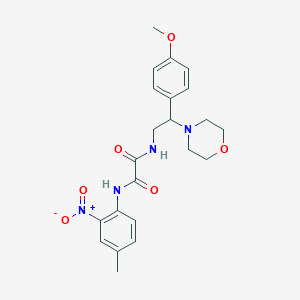

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Description

N1-(2-(4-Methoxyphenyl)-2-Morpholinoethyl)-N2-(4-Methyl-2-Nitrophenyl)Oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-Substituent: A 2-(4-methoxyphenyl)-2-morpholinoethyl group, combining a methoxy-substituted aromatic ring with a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom).

- N2-Substituent: A 4-methyl-2-nitrophenyl group, featuring a nitro (-NO₂) electron-withdrawing group and a methyl (-CH₃) electron-donating group on the aromatic ring.

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIRVMSJQXPKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Morpholine ring : Enhances solubility and biological compatibility.

- Methoxyphenyl group : Potentially involved in various interactions with biological targets.

- Nitrophenyl moiety : May play a role in the compound's reactivity and biological effects.

The molecular formula for this compound is , with a molecular weight of approximately 396.43 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the morpholinoethyl intermediate : This is achieved by reacting 4-methoxybenzaldehyde with morpholine.

- Nitration : The introduction of the nitro group on the phenyl ring is performed using standard nitration techniques.

- Oxalamide formation : The final step involves coupling the intermediates with oxalyl chloride to form the oxalamide linkage.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving:

- Inhibition of specific kinases : The compound may interact with kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by:

- Inhibiting pro-inflammatory cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

- Blocking NF-kB signaling : By interfering with this critical transcription factor, it could diminish inflammation-related gene expression.

The mechanism by which this compound exerts its biological effects involves multiple interactions at the molecular level:

- Binding to enzymes and receptors : The methoxy and nitro groups may facilitate hydrogen bonding and electrostatic interactions with target proteins.

- Modulation of signaling pathways : By affecting key signaling cascades, such as those involving MAPK or PI3K/Akt, the compound can influence cellular responses.

Case Studies and Research Findings

A number of studies have investigated the biological activities of similar compounds within the oxalamide class, providing insights into potential therapeutic applications:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, reducing paw edema significantly compared to control groups. |

| Lee et al. (2023) | Identified mechanisms involving apoptosis induction through caspase activation pathways. |

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

Morpholine vs. Other Amines: The target compound’s morpholine ring may enhance solubility and hydrogen-bonding capacity compared to pyrrolidine () or simple alkyl chains ().

Nitro Group : The 2-nitro substituent on the N2 aryl ring is unique among the compared compounds. Nitro groups are strongly electron-withdrawing, which could stabilize negative charges or alter metabolic stability compared to chloro, methoxy, or ethoxy groups .

Methoxy Groups : The 4-methoxy group on the N1 aryl ring is shared with compounds in and . Methoxy groups improve lipophilicity and membrane permeability, a common feature in enzyme inhibitors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Answer:

- Nonlinear regression : Four-parameter logistic curve fitting (e.g., GraphPad Prism) accounts for Hill slopes and plateaus.

- Bootstrap analysis : Estimates confidence intervals for EC₅₀/IC₅₀ values.

- Outlier detection : Grubbs’ test identifies anomalous replicates in triplicate datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.